molecular formula C13H10N2O4 B11707930 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide

Cat. No.: B11707930
M. Wt: 258.23 g/mol
InChI Key: KQBUMZVZZXMZPB-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves the reaction of furan-2-carbohydrazide with an appropriate aldehyde or ketone under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(2H-13-BENZODIOXOL-5-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique compared to other Schiff bases due to its specific structure and properties. Similar compounds include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

These compounds share similar structural features but differ in their specific substituents and resulting chemical properties .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H10N2O4/c16-13(11-2-1-5-17-11)15-14-7-9-3-4-10-12(6-9)19-8-18-10/h1-7H,8H2,(H,15,16)/b14-7+

InChI Key

KQBUMZVZZXMZPB-VGOFMYFVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CO3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.